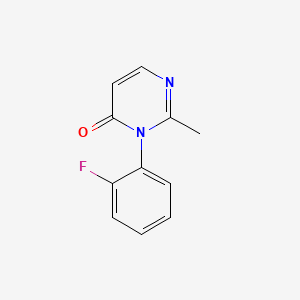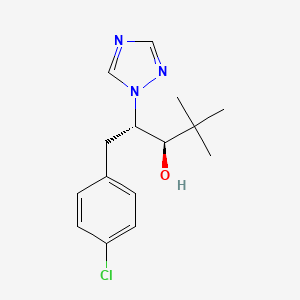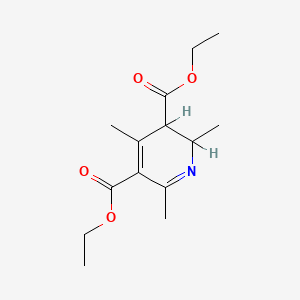
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a 2-methyl group
Vorbereitungsmethoden
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidinone derivative . Industrial production methods often involve scalable processes that ensure high yield and purity, such as the use of isocyanide reagents in a one-pot condensation reaction .
Analyse Chemischer Reaktionen
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be facilitated by heating with appropriate catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticonvulsant agent.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include modulation of signal transduction pathways or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- can be compared with other similar compounds such as:
3-Phenylquinazolin-4(3H)-one: This compound also features a heterocyclic core and is known for its antibacterial activity.
Thiophene-linked 1,2,4-triazoles: These compounds exhibit antimicrobial and chemotherapeutic profiles.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These derivatives are known for their anti-inflammatory properties.
The uniqueness of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87356-51-2 |
|---|---|
Molekularformel |
C11H9FN2O |
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3 |
InChI-Schlüssel |
QWIZBSBIOVSMMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=O)N1C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















